molecular formula C20H18N4O4S B2563462 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922639-28-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2563462
CAS No.: 922639-28-9
M. Wt: 410.45
InChI Key: CIBLCUBFDPVWEB-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule with notable biological activities. This article focuses on its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.

Molecular Characteristics

The molecular formula of the compound is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 428.5 g/mol. The structure includes a pyrrolidine ring, a benzo[d]thiazole moiety, and a pyridine group, which contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds containing the 2,5-dioxopyrrolidine structure exhibit significant antimicrobial activity. For instance, research published in the Egyptian Journal of Chemistry highlighted that synthesized derivatives showed promising inhibitory effects against various bacterial and fungal strains .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Cytotoxicity and Anticancer Activity

The compound also exhibits cytotoxic properties against various cancer cell lines. A comparative study indicated that derivatives of benzothiazole showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .

Case Study: Anticancer Activity

In vitro studies assessed the efficacy of the compound against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines. The results showed:

Cell Line IC50 (µM)
MDA-MB-23128
SK-Hep-132
NUGC-330

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, the inhibition of the Aβ-binding alcohol dehydrogenase (ABAD) interaction has been linked to neuroprotective effects in Alzheimer's disease models .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-14-5-6-16-15(10-14)22-20(29-16)24(11-13-4-2-3-9-21-13)19(27)12-23-17(25)7-8-18(23)26/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBLCUBFDPVWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.